
Acetic acid;tetradec-10-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tetradec-10-en-1-ol, also known as 10-Tetradecen-1-ol acetate, is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.4082 g/mol . This compound is an ester formed from acetic acid and tetradec-10-en-1-ol. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;tetradec-10-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-10-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
CH3COOH+C14H27OH→CH3COOC14H27+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often use continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradec-10-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Acetic acid;tetradec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;tetradec-10-en-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act on olfactory receptors in insects, influencing their behavior. The ester group can also undergo hydrolysis to release acetic acid and tetradec-10-en-1-ol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Tetradecen-1-ol acetate: Similar in structure but differs in the position of the double bond.
Tetradec-13-en-1-ol acetate: Another isomer with the double bond at a different position
Uniqueness
Acetic acid;tetradec-10-en-1-ol is unique due to its specific double bond position, which can influence its reactivity and interaction with biological systems. This uniqueness makes it valuable in applications where specific chemical properties are required.
Properties
CAS No. |
35153-17-4 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,15H,2-3,6-14H2,1H3;1H3,(H,3,4) |
InChI Key |
WKFGLEAFVCYZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


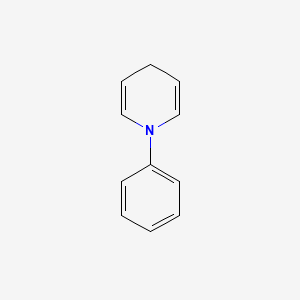


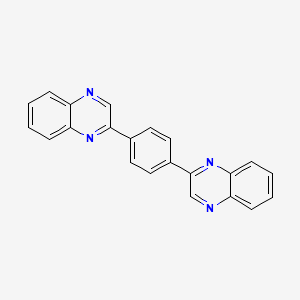
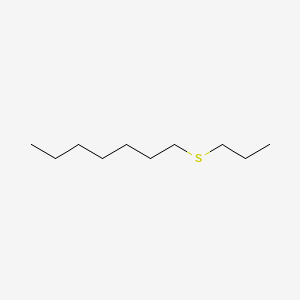


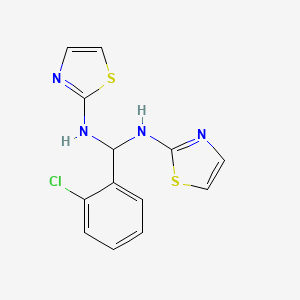
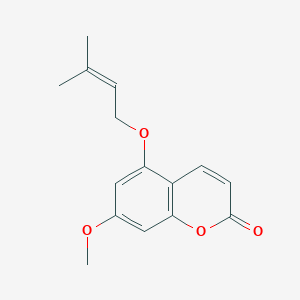

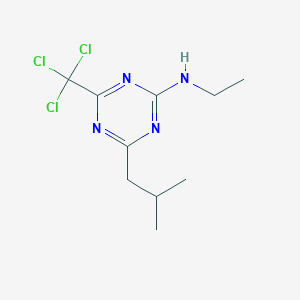
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
